3-哌啶-2-基哌啶-2,6-二酮;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various piperidine derivatives, which are closely related to the compound . Piperidine derivatives are of significant interest due to their pharmacological properties and their role as building blocks in organic synthesis. These compounds are often investigated for their potential as inhibitors of enzymes such as aromatase, which is crucial for the biosynthesis of estrogens, and thus they are studied for the treatment of estrogen-dependent diseases like breast cancer .

Synthesis Analysis

The synthesis of piperidine derivatives varies depending on the desired substitution pattern on the piperidine ring. For instance, an improved synthesis of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione is described, which allows for the preparation of homologues with different 3-alkyl and 1-alkyl substituents . Another paper describes the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, where the enantiomers were separated and tested for their inhibitory activity . Additionally, a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was synthesized as a chiral building block for piperidine-related alkaloids .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with the possibility of multiple stereocenters and conformational isomers. For example, the structural conformation of a novel piperidine-4-one derivative was determined using X-ray diffraction, revealing that the piperidine ring adopts a twist boat conformation . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The synthesis of 3-(pyrrolidin-1-yl)piperidine, a conformationally rigid diamine, involves the catalytic hydrogenation of pyrrolylpyridine . Another study describes the condensation of 3-aminopropanol with phthalic anhydride, followed by several steps to produce a radiolabeled piperidine derivative . These reactions demonstrate the versatility of piperidine derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. For instance, the inhibitory activity of these compounds against aromatase is a key chemical property that is evaluated for potential therapeutic applications . The crystalline structure, as determined by X-ray diffraction, provides insights into the physical properties such as crystal packing and conformation . Understanding these properties is essential for the development of piperidine-based drugs and materials.

科学研究应用

治疗特性和抗肿瘤活性

- 抗肿瘤活性:类似于 3-哌啶-2-基哌啶-2,6-二酮;盐酸盐的哌嗪-2,6-二酮对各种癌症(包括刘易斯肺癌、肉瘤和白血病)表现出显着的抗肿瘤活性。这些化合物已在临床试验联合治疗中使用,表明它们在癌症治疗中的潜力。它们对细胞生长产生影响的机制是一个正在进行的研究领域 (Mancilla 等,2002)。

结构和构象研究

- 分子结构分析:对结构相似的化合物(如 3-甲基-2,6-二甲酰基哌啶-4-酮)的研究涉及使用 X 射线衍射等技术进行详细的结构分析。这些分析提供了对这些化合物的分子构象的见解,这对于理解它们与生物靶标的相互作用至关重要 (Lakshminarayana 等,2010)。

合成方法和衍生物

- 合成方法:已经对类似于 3-哌啶-2-基哌啶-2,6-二酮;盐酸盐的化合物(如 3-(吡咯烷-1-基)哌啶)的高效合成方法进行了研究。这些方法对于生产大量用于研究和潜在治疗应用至关重要 (Smaliy 等,2011)。

药物开发潜力

- 药理潜力:各种取代的哌啶(类似于 3-哌啶-2-基哌啶-2,6-二酮;盐酸盐)正在探索它们的药理活性。它们的结构多样性和潜在的生物活性使它们成为开发新治疗剂的候选者 (Bachmann 等,1951)。

对映异构体分离和手性

- 药物作用中的手性:使用液相色谱法对哌啶-2,6-二酮药物的对映异构体分离的研究突出了手性在药物作用中的重要性。了解 3-哌啶-2-基哌啶-2,6-二酮;盐酸盐等化合物的对映异构体性质对于它们的潜在治疗应用至关重要 (Overbeke 等,1997)。

安全和危害

未来方向

Piperidines are frequently found in numerous drugs and serve as valuable and versatile synthetic intermediates in organic synthesis . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound could potentially be used in the synthesis of new drugs in the future .

属性

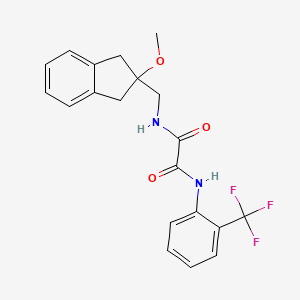

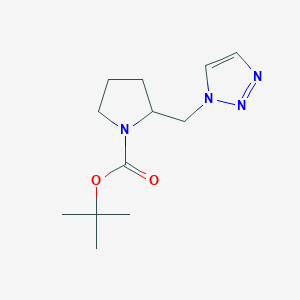

IUPAC Name |

3-piperidin-2-ylpiperidine-2,6-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2.ClH/c13-9-5-4-7(10(14)12-9)8-3-1-2-6-11-8;/h7-8,11H,1-6H2,(H,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMBHKWOVOGGKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2CCC(=O)NC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3009809.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B3009810.png)

![ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3009816.png)

![1,3-Dimethyl-8-{4-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B3009820.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B3009821.png)